BenchChemオンラインストアへようこそ!

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 477326-80-0) is a synthetic small molecule characterized by a benzamide group linked to a benzothiazole-thiazole bridged heterocyclic core (C17H11N3OS2, MW 337.42 g/mol). It belongs to the N-thiazol-2-yl-benzamide class, a scaffold with recognized affinity for adenosine A2A receptors and potential kinase inhibitory activity, placing it within a pharmacologically relevant chemical space for neurological and oncological research.

Molecular Formula C17H11N3OS2
Molecular Weight 337.42
CAS No. 477326-80-0
Cat. No. B2890420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide
CAS477326-80-0
Molecular FormulaC17H11N3OS2
Molecular Weight337.42
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C17H11N3OS2/c21-15(11-6-2-1-3-7-11)20-17-19-13(10-22-17)16-18-12-8-4-5-9-14(12)23-16/h1-10H,(H,19,20,21)
InChIKeyJNCLDVJKWDDFDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 477326-80-0): Structural Identity and Procurement Baseline


N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 477326-80-0) is a synthetic small molecule characterized by a benzamide group linked to a benzothiazole-thiazole bridged heterocyclic core (C17H11N3OS2, MW 337.42 g/mol) . It belongs to the N-thiazol-2-yl-benzamide class, a scaffold with recognized affinity for adenosine A2A receptors and potential kinase inhibitory activity, placing it within a pharmacologically relevant chemical space for neurological and oncological research [1]. Commercially, it is typically supplied at ≥95% purity, positioning it as a screening-quality compound for early-stage discovery programs .

Why N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide Cannot Be Interchanged with Simpler Benzothiazole or Thiazole Analogs


Generic substitution within the benzothiazole-amide class is precluded by the compound's rigid benzothiazole-thiazole bridged core, which imposes distinct conformational constraints and electronic distribution compared to simpler N-1,3-benzothiazol-2-ylbenzamides lacking the central thiazole spacer. This core is also present in the N-thiazol-2-yl-benzamide patent class, but the specific benzothiazole appendage differentiates it from mono-thiazole A2A receptor ligands [1]. In medicinal chemistry, such topological differences critically influence molecular recognition, target selectivity, and pharmacokinetic profile, even when the terminal benzamide substituent is conserved [2]. Furthermore, the published antiproliferative SAR for N-1,3-benzothiazol-2-ylbenzamide series demonstrates that subtle structural modifications can shift activity from negligible to >70% inhibition at 10 µM, underscoring that generic class-based equivalence cannot be assumed [3].

Quantitative Differentiation Evidence for N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 477326-80-0)


Structural Topology Differentiates 477326-80-0 from Simpler N-1,3-Benzothiazol-2-ylbenzamides

The target compound possesses a benzothiazole-thiazole bridged core, distinguishing it from the simpler N-1,3-benzothiazol-2-ylbenzamide scaffold (e.g., compounds 1a–n and 2a–e studied by Corbo et al.). In the published antiproliferative SAR, simple N-1,3-benzothiazol-2-ylbenzamides showed highly variable HepG2 inhibition (0–80% at 10 µM) depending on halogen substitution [1]. The insertion of a thiazole bridge introduces additional rotational constraint and hydrogen-bonding capacity, a structural feature known to influence target binding kinetics and selectivity [2]. This topological modification represents a formal structure-based differentiation from all compounds in the Corbo et al. series, whose activities ranged from inactive to 80% inhibition against HepG2 cells [1].

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Physicochemical Property Differentiation from the Furanyl Analog (CID 4321359 / CAS 477327-14-3)

The target compound differs from its closest publicly characterized analog, N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide (CID 4321359), by replacement of a furan-2-carboxamide terminus with a benzamide group. This substitution increases molecular weight from 327.4 to 337.4 g/mol, adds one aromatic carbon, and increases predicted hydrophobicity (estimated ΔXLogP3 ~+0.3) [1]. In the BindingDB, CID 4321359 displayed IC50 values of 3.92 µM against Nuclear receptor corepressor 2 (TRAC-1, human) and 10.1 µM against 26S proteasome non-ATPase regulatory subunit 14 (human) [2]. The benzamide-for-furan substitution is expected to alter hydrogen-bonding geometry and π-stacking potential, parameters often critical for target selectivity [3].

Computational Chemistry Drug Design ADME Prediction

Purity Specification and Commercial Availability Relative to In-Class Analogs

The target compound (CAS 477326-80-0) is commercially offered at ≥95% purity (Catalog No. CM989490), a specification appropriate for primary screening and hit validation . In contrast, closely related analogs such as the 4-acetyl derivative (CAS 477535-12-9) and the 3-trifluoromethyl derivative have more limited commercial availability and are often offered at lower purities or as custom synthesis products . This reliability in supply and quality assurance supports the selection of 477326-80-0 as a consistent source of the benzothiazole-thiazole-benzamide scaffold for structure-activity relationship (SAR) studies, especially when compared to bespoke synthesis of analogs that may introduce batch-to-batch variability .

Chemical Procurement Compound Management High-Throughput Screening

Recommended Application Scenarios for N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 477326-80-0)


Adenosine A2A Receptor Antagonist Screening and Probe Development

The N-thiazol-2-yl-benzamide core is explicitly claimed in H. Lundbeck A/S patents (US 2009/0247593 A1) as having affinity for the adenosine A2A receptor, a target implicated in Parkinson's disease, Huntington's disease, and depression [1]. This compound, with its benzothiazole-thiazole bridged core, can serve as a screening hit or core scaffold for A2A antagonist medicinal chemistry programs, offering a differentiated topology from simple thiazole-benzamide analogs described in the patent literature [1].

Antiproliferative Agent Screening on HepG2 and MCF-7 Cancer Cell Lines

Published data on structurally related N-1,3-benzothiazol-2-ylbenzamides demonstrate that certain substitution patterns achieve >70% growth inhibition on HepG2 hepatocellular carcinoma cells and >50% inhibition on MCF-7 breast cancer cells at 10 µM, with compound 1k exhibiting a clear proapoptotic effect [2]. This compound, bearing the benzamide terminus, is a logical candidate for antiproliferative screening on these cell lines, with the published SAR providing a contextual framework for interpreting its activity against comparator compounds 1b, 1f, 1i, and 1k [2].

Nuclear Receptor and Proteasome Pathway Profiling

The closest publicly characterized structural analog, CID 4321359 (furan-2-carboxamide), has BindingDB-confirmed IC50 values of 3.92 µM against Nuclear receptor corepressor 2 (TRAC-1) and 10.1 µM against the 26S proteasome non-ATPase regulatory subunit 14 [3]. These data suggest that the benzothiazole-thiazole core scaffold possesses intrinsic affinity for these target classes. The target compound, with its alternative benzamide terminus, is suitable for comparative profiling against these targets to establish the contribution of the terminal amide substituent to target selectivity [3].

Physicochemical Property-Driven Scaffold Hopping in Kinase Inhibitor Programs

Compounds bearing the benzothiazole-thiazole core are predicted to have drug-like physicochemical properties (MW < 350, XLogP3 ~4.0, moderate H-bond donor count), placing them within favorable property space for oral bioavailability [4]. The target compound can serve as a core scaffold for kinase inhibitor programs—particularly those targeting EGFR or other tyrosine kinases as suggested by related benzothiazole literature [4]—where a balanced lipophilicity profile is prioritized over higher molecular weight analogs such as the 4-(4-methylpiperidine-1-sulfonyl) derivative (MW 498.64) [4].

Quote Request

Request a Quote for N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.